molecular formula C20H14N2O5S B2712519 N-(4-(6-methoxybenzofuran-2-yl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 946239-10-7

N-(4-(6-methoxybenzofuran-2-yl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B2712519
CAS No.: 946239-10-7
M. Wt: 394.4
InChI Key: KUDFHHLWMUGCFD-UHFFFAOYSA-N
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Description

This compound features a benzodioxole-carboxamide core linked to a thiazolyl moiety substituted with a 6-methoxybenzofuran group. The methoxybenzofuran substituent may enhance lipophilicity and π-π stacking interactions, influencing target binding .

Properties

IUPAC Name

N-[4-(6-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N2O5S/c1-24-13-4-2-11-6-17(27-16(11)8-13)14-9-28-20(21-14)22-19(23)12-3-5-15-18(7-12)26-10-25-15/h2-9H,10H2,1H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUDFHHLWMUGCFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(O2)C3=CSC(=N3)NC(=O)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(6-methoxybenzofuran-2-yl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Benzofuran Moiety: Starting with a methoxy-substituted phenol, the benzofuran ring is constructed through cyclization reactions, often involving palladium-catalyzed coupling reactions.

    Thiazole Ring Construction: The thiazole ring is synthesized by reacting a suitable thioamide with an α-haloketone under basic conditions.

    Coupling of Benzofuran and Thiazole: The benzofuran and thiazole intermediates are coupled using a cross-coupling reaction, such as Suzuki or Stille coupling.

    Formation of Benzo[d][1,3]dioxole: This moiety is typically synthesized from catechol derivatives through cyclization reactions.

    Final Coupling and Amidation: The final step involves coupling the benzo[d][1,3]dioxole intermediate with the benzofuran-thiazole intermediate, followed by amidation to form the carboxamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzofuran moiety, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the thiazole ring, potentially converting it to a dihydrothiazole derivative.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzofuran and thiazole rings.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and catalysts such as palladium or copper.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydrothiazole derivatives.

    Substitution: Various substituted benzofuran and thiazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(4-(6-methoxybenzofuran-2-yl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

Biologically, this compound has shown promise in various assays for its antimicrobial and anti-inflammatory activities. It is being studied for its potential to inhibit the growth of bacterial and fungal pathogens, as well as its ability to modulate inflammatory pathways.

Medicine

In medicine, the compound is being investigated for its anticancer properties. Preliminary studies suggest that it may inhibit the proliferation of certain cancer cell lines by inducing apoptosis and cell cycle arrest.

Industry

Industrially, this compound could be used in the development of new pharmaceuticals, agrochemicals, and materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(4-(6-methoxybenzofuran-2-yl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide involves its interaction with various molecular targets. In antimicrobial applications, it may inhibit key enzymes or disrupt cell membrane integrity. In anti-inflammatory applications, it may modulate signaling pathways such as NF-κB or MAPK. In anticancer applications, it may induce apoptosis through the activation of caspases and the disruption of mitochondrial function.

Comparison with Similar Compounds

Comparative Data Table

Compound Name / ID Core Structure Key Substituents Molecular Weight (Da) Notable Properties Reference
Target Compound Thiazole-benzodioxole 6-Methoxybenzofuran ~437 (estimated) High lipophilicity, potential kinase inhibition -
HSD-2 Benzodioxole-carboxamide 3,4-Dimethoxyphenyl 329.3 Polar, low membrane permeability
Compound 83 Thiazole-cyclopropane 2-Methoxyphenyl, trifluoromethoxybenzoyl 541.5 Enhanced metabolic stability
A11 Biphenyl-furan Furan-3-yl 487.9 Rigid planar structure
Compounds 7–9 () Triazole-thione Phenylsulfonyl 450–500 (estimated) Tautomerism-dependent reactivity

Key Implications of Structural Variations

  • Electron Effects : Methoxybenzofuran (target) offers moderate electron donation, whereas trifluoromethoxy (Compound 85) and phenylsulfonyl (Compounds 7–9) groups are electron-withdrawing, affecting target binding and metabolism.
  • Biological Performance : While direct activity data are unavailable, the target’s benzofuran-thiazole motif is hypothesized to improve kinase or enzyme inhibition over simpler carboxamides (HSD-2/HSD-4) .

Biological Activity

N-(4-(6-methoxybenzofuran-2-yl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by relevant data and research findings.

Compound Overview

  • Common Name : this compound
  • CAS Number : 946239-10-7
  • Molecular Formula : C20_{20}H14_{14}N2_{2}O5_{5}S
  • Molecular Weight : 394.4 g/mol

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the benzofuran, thiazole, and dioxole moieties. Common synthetic strategies include:

  • Etherification : Involves the reaction of o-hydroxyacetophenones with appropriate reagents.
  • Cyclization Reactions : Often facilitated by transition-metal catalysts to form the fused ring structures.

Anticancer Activity

Research indicates that compounds with similar structures exhibit notable anticancer properties. For instance, studies have shown that derivatives containing benzodioxole and thiazole moieties can inhibit cancer cell proliferation effectively.

Cell Line IC50 (µM) Effect
Hep3B3.94Strong cytotoxicity
MCF75.12Moderate cytotoxicity
A5494.67Significant growth inhibition

In a study focused on benzodioxole derivatives, compound 2a demonstrated potent anticancer activity against Hep3B cells with a lower IC50 compared to standard chemotherapeutic agents like Doxorubicin .

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory effects. In vitro assays indicated a reduction in pro-inflammatory cytokines such as IL-6 and TNF-α when treated with this compound . This suggests a potential mechanism for its therapeutic use in inflammatory diseases.

Antimicrobial Activity

The antimicrobial potential of this compound has been assessed against various bacterial strains. While some derivatives showed limited activity, others displayed significant effects against specific pathogens:

Microorganism Minimum Inhibitory Concentration (MIC) Activity
E. coli32 µg/mLModerate
S. aureus16 µg/mLSignificant
P. aeruginosa64 µg/mLLimited

These findings indicate that while the compound may not be broadly effective against all bacteria, it possesses selective antimicrobial properties .

The biological activity of this compound is believed to involve interaction with specific molecular targets within cancerous cells and inflammatory pathways. The compound's structural features allow it to bind to various enzymes and receptors, potentially inhibiting their activity and disrupting cellular processes leading to apoptosis in cancer cells.

Case Studies

  • Case Study on Hepatocellular Carcinoma : A study involving Hep3B cells revealed that treatment with the compound resulted in significant cell cycle arrest at the G2-M phase, indicating its potential as an anticancer agent .
  • Inflammatory Response in Macrophages : Another investigation demonstrated that this compound reduced the secretion of pro-inflammatory cytokines in activated macrophages, suggesting its utility in managing inflammatory conditions .

Q & A

Q. Which strategies are effective for scaling up synthesis without compromising purity?

  • Flow chemistry : Optimize exothermic reactions (e.g., carboxamide coupling) in continuous reactors .
  • Green solvents : Replace DMF with cyclopentyl methyl ether (CPME) to improve sustainability .

Q. How can researchers resolve discrepancies between computational predictions and experimental biological data?

  • Re-evaluate force fields : Adjust partial charges in docking simulations (e.g., AMBER vs. CHARMM) .
  • Experimental validation : Use SPR or ITC to measure binding affinities and compare with in silico ΔG values .

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